REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(#N)C.[CH:15](O)=[O:16]>>[CH:15]([NH:11][NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[O:16]
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Name
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|
Quantity
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46 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
160 mL
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Type
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reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
32.2 g
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Type
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reactant
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was slowly added
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Type
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CUSTOM
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Details
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at a temperature of 60° C
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Type
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CUSTOM
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Details
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The reaction mixture immediately turned homogeneous and then crystals were again precipitated
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Type
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TEMPERATURE
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Details
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by cooling
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Type
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FILTRATION
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Details
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The precipitated crystals were filtered
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Type
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WASH
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Details
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washed with acetonitrile
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Type
|
CUSTOM
|
Details
|
dried
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |